molecular formula C13H12FNO B1319459 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine CAS No. 867287-99-8

3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine

Cat. No. B1319459
M. Wt: 217.24 g/mol
InChI Key: VRDXXLMDZOTSRM-UHFFFAOYSA-N
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Patent
US08686048B2

Procedure details

The title compound (430 mg) was prepared from 4-bromo-6-fluoroaniline (500 mg, 2.63 mmol) and 3-Methoxyphenylboronic acid (519 mg, 3.42 mmol) as a red liquid. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 7.34 (dd, J 2, 13.1, 1H), 7.27 (t, J 7.9, 1H), 7.22 (dd, J 2, 8.3, 1H), 7.12 (d, J 7.9, 1H), 7.09-7.07 (m, 1H), 6.84-6.78 (m, 2H), 5.29 (s, 2H), 3.78 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
519 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[CH:4][CH:3]=1.[CH3:10][O:11][C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1>>[F:9][C:7]1[CH:8]=[C:2]([C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([O:11][CH3:10])[CH:17]=2)[CH:3]=[CH:4][C:5]=1[NH2:6]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC=C(N)C(=C1)F
Name
Quantity
519 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1N)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.